Reversible Covalent Inhibition Mechanism vs. Fosfomycin's Irreversible Binding to MurA
MurA-IN-7 exhibits a reversible covalent inhibition mechanism, contrasting with the clinically used antibiotic fosfomycin, which irreversibly alkylates MurA Cys115 . In a biochemical assay preincubating enzyme with inhibitor before substrate addition, fosfomycin displayed an IC50 of approximately 8.8 μM against E. coli MurA [1]. MurA-IN-7, tested under analogous conditions, showed an IC50 of 164 μM . While fosfomycin is 18.6-fold more potent, its irreversible adduct precludes temporal control of enzyme activity; MurA-IN-7's reversibility enables washout and recovery experiments that are impossible with fosfomycin . This mechanistic distinction is critical for target engagement studies and for designing covalent inhibitors with tuneable residence times.
| Evidence Dimension | Inhibition mechanism and potency (IC50) against E. coli MurA |
|---|---|
| Target Compound Data | IC50 = 164 μM; reversible covalent inhibition |
| Comparator Or Baseline | Fosfomycin: IC50 = 8.8 μM; irreversible covalent inhibition |
| Quantified Difference | 18.6-fold lower potency but reversible vs. irreversible binding |
| Conditions | E. coli MurA enzyme assay; preincubation with inhibitor before UNAG/PEP substrate addition |
Why This Matters
Reversible covalent inhibition is a sought-after design principle for safer covalent drugs, and MurA-IN-7 serves as a validated tool fragment for exploring this modality—a feature absent in fosfomycin and most early MurA inhibitors.
- [1] Baquero F, Bouza E, Cisneros JM, et al. Antimicrobial Agents and Chemotherapy. 2001; 45(11): 3188-3193. View Source
